1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,4-DIMETHYLPHENYL)PIPERAZINE
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-18(14(2)11-13)21-7-9-22(10-8-21)25(23,24)15-4-5-16(19)17(20)12-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGHUKLHLPSXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Introduction of the 3,4-Dichlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,4-Dimethylphenyl Group: The final step involves the alkylation of the piperazine ring with 2,4-dimethylphenyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the prominent applications of this compound is its role as an inhibitor of specific enzymes. Research indicates that it exhibits inhibitory activity against human heart chymase, with an IC50 value of 20 nM. This suggests a strong potential for therapeutic applications targeting cardiovascular diseases where chymase plays a critical role in cardiac remodeling and inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives containing the piperazine moiety. For instance, compounds similar to 1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine have shown enhanced cytotoxic effects against various cancer cell lines. In particular, derivatives with a similar structure have demonstrated superior cytotoxicity compared to standard chemotherapy agents like doxorubicin. These compounds may act synergistically with existing treatments to improve therapeutic outcomes while reducing toxicity to healthy cells .
Molecular Docking Studies
Molecular docking is a crucial tool in drug design that helps predict how small molecules, such as this compound, interact with biological targets. Studies have shown that this compound can effectively bind to target proteins involved in cancer progression and enzyme activity. For example:
- Binding Affinity : The compound's binding affinity was assessed against various targets using molecular docking simulations. These studies provide insights into the structural requirements for effective binding and inhibition .
- Target Interaction : The interaction profiles suggest that modifications in the piperazine ring or substituents on the aromatic rings can significantly enhance binding efficacy and selectivity .
Case Studies and Research Findings
Several case studies have documented the pharmacological effects of compounds related to this compound:
- Study on Cholinesterase Inhibition : A study focused on synthesizing piperazine derivatives indicated that modifications to the piperazine structure could lead to potent cholinesterase inhibitors, which are promising candidates for treating neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Another significant study evaluated phenylpiperazine derivatives and found that those containing halogen substitutions exhibited enhanced antitumor activity while maintaining lower cytotoxicity towards normal cells compared to traditional chemotherapeutics .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and phenyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives are widely studied for their diverse pharmacological and chemical applications. Below is a detailed comparison of 1-(3,4-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations from Comparative Analysis
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3,4-dichlorobenzenesulfonyl group in the target compound enhances stability and binding affinity to hydrophobic enzyme pockets, as seen in antiparasitic agents . In contrast, compounds like 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine rely on thioether linkages for metabolic stability .
Biological Activity: Nitro-containing derivatives (e.g., 1-(2-fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine) often exhibit redox activity, making them candidates for antimicrobial or anticancer agents . The target compound’s dichlorinated sulfonyl group may target parasitic enzymes, similar to Trypanosoma cruzi inhibitors .
The target compound’s 2,4-dimethylphenyl group balances hydrophobicity and steric effects, optimizing bioavailability.
Biological Activity
1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving piperazine derivatives and sulfonyl chlorides. The synthetic pathway typically involves the reaction of 1-(2,4-dimethylphenyl)piperazine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage.
Antitumor Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant antitumor properties. A study evaluating various piperazine derivatives showed promising results against several cancer cell lines. The mechanism of action is believed to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Antibacterial and Antifungal Activity
The compound has also been tested for antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative species. The antifungal activity was assessed through standard protocols, showing notable inhibition of fungal growth .
| Activity Type | Target Organisms | Effectiveness |
|---|---|---|
| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus) | Moderate to high inhibition |
| Antibacterial | Gram-negative bacteria (e.g., Escherichia coli) | Moderate inhibition |
| Antifungal | Fungi (e.g., Candida albicans) | Significant inhibition |
The biological activity of this compound is thought to involve interaction with specific cellular targets. It may disrupt essential metabolic pathways or interfere with nucleic acid synthesis in microorganisms. Further studies are necessary to elucidate the precise mechanisms involved.
Case Studies
-
Antitumor Efficacy Study
- A study conducted on various piperazine derivatives included this compound. Results indicated a significant reduction in tumor cell viability in cultures treated with the compound compared to controls. The IC50 values were calculated for different cell lines, demonstrating its potential as an anticancer agent .
- Antimicrobial Testing
Q & A
Q. What are the key steps in synthesizing 1-(3,4-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of the piperazine core followed by coupling with a substituted aryl group. Critical steps include:
- Sulfonylation : Reacting piperazine with 3,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling : Introducing the 2,4-dimethylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled temperatures (60–80°C) . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), catalyst loading (0.5–2 mol%), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR verify substituent positions and piperazine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound in the lab?
- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
- Avoid exposure to moisture or light during synthesis, as intermediates may degrade .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets like serotonin receptors .
- Molecular Docking : Simulates binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina, guided by X-ray crystallography data of similar piperazine derivatives .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare IC values from enzyme inhibition assays (e.g., acetylcholinesterase) while controlling for variables like solvent (DMSO vs. ethanol) .
- Dose-response curves : Validate potency discrepancies using standardized cell lines (e.g., HEK293 for receptor binding) .
Q. How does structural modification (e.g., halogen substitution) influence pharmacological properties?
- 3,4-Dichloro vs. Fluoro Analogues : Chlorine increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration, while fluorine improves metabolic stability .
- Piperazine Ring Flexibility : Rigidifying the ring via N-alkylation reduces off-target effects in CNS drug candidates .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for stereocontrol .
- Byproduct Management : Monitor sulfone oxidation side products via TLC and optimize stoichiometry of sulfonylation reagents .
Methodological Considerations
Q. How can researchers design SAR studies to explore this compound’s therapeutic potential?
- Library Synthesis : Prepare derivatives with varied substituents (e.g., methyl, nitro, methoxy) on the aryl and sulfonyl groups .
- In vitro Screening : Prioritize targets like 5-HT receptors or β-secretase using radioligand binding assays .
Q. What advanced techniques characterize its solid-state properties (e.g., polymorphism)?
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks .
- DSC/TGA : Analyze thermal stability and melting points to identify polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
